3-Tetradecanol
Overview
Description
It is a white, waxy solid that is practically insoluble in water but soluble in organic solvents like diethyl ether and slightly soluble in ethanol . This compound is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Tetradecanol can be synthesized through the reduction of tetradecanoic acid (myristic acid) using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrially, this compound is produced by the hydrogenation of tetradecanoic acid or its esters. The process involves the use of a metal catalyst, such as nickel or palladium, under high pressure and temperature conditions . This method is efficient and yields a high purity product suitable for commercial use.
Types of Reactions:
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), acidic medium.
Reduction: Hydrogen gas, metal catalyst (nickel or palladium).
Substitution: Thionyl chloride (SOCl₂), pyridine.
Major Products Formed:
Oxidation: Tetradecanoic acid.
Reduction: Tetradecane.
Substitution: Tetradecyl chloride.
Scientific Research Applications
3-Tetradecanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Tetradecanol exerts its effects is primarily through its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability . This interaction can influence various cellular processes, including signal transduction and membrane protein function .
Comparison with Similar Compounds
1-Tetradecanol:
Hexadecanol: A longer-chain fatty alcohol with similar properties but a higher molecular weight and melting point.
Octadecanol: Another long-chain fatty alcohol with even higher molecular weight and melting point, used in similar applications.
Uniqueness of 3-Tetradecanol: this compound is unique due to its specific hydroxyl group position, which imparts distinct physical and chemical properties compared to its isomers and homologs. This makes it particularly suitable for certain industrial and research applications where precise molecular interactions are required .
Properties
IUPAC Name |
tetradecan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h14-15H,3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZOCKPOEXXEHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870898 | |
Record name | Tetradecan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1653-32-3 | |
Record name | 3-Tetradecanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetradecan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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